2-Methyl-2-buten-1-OL

Catalog No.
S620123
CAS No.
497-02-9
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-buten-1-OL

CAS Number

497-02-9

Product Name

2-Methyl-2-buten-1-OL

IUPAC Name

(E)-2-methylbut-2-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+

InChI Key

NEJDKFPXHQRVMV-HWKANZROSA-N

SMILES

CC=C(C)CO

solubility

Slightly soluble
Soluble (in ethanol)

Synonyms

(E)-2-methyl-2-buten-1-ol, 2-methyl-2-buten-1-ol, 2-methyl-2-buten-1-ol, (E)-isomer, 2-methyl-2-buten-1-ol, (Z)-isomer

Canonical SMILES

CC=C(C)CO

Isomeric SMILES

C/C=C(\C)/CO

Chemical Properties and Potential Applications:

-Methyl-2-buten-1-ol (also known as 2-methylbut-2-en-1-ol and 2-methyl-2-butenol) is an organic compound with the chemical formula C5H10O. It is a colorless liquid with a mild odor and various potential applications in scientific research, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals, fragrances, and other organic materials.[Source: National Institute of Standards and Technology (NIST) WebBook, ]
  • Polymer chemistry: As a monomer in the production of certain polymers, with potential applications in coatings, plastics, and other materials.[Source: ScienceDirect, "Synthesis of Novel Poly(2-methyl-2-butenyl Methacrylate)s and their Characterization", ]
  • Biological research: As a potential surrogate for other similar molecules in biological studies due to its relatively simple structure and ease of manipulation.[Source: Royal Society of Chemistry, "Isoprenoids and their significance in brain function", ]

2-Methyl-2-buten-1-ol is an organic compound with the molecular formula C5_5H10_{10}O. It is classified as an unsaturated alcohol, characterized by a double bond between the second and third carbon atoms in its carbon chain. This compound exists in two geometric isomers: the (Z)- and (E)- forms, which differ in the spatial arrangement of substituents around the double bond. The compound is colorless and has a distinctive odor, making it relevant in various industrial applications.

Typical of unsaturated alcohols:

  • Hydration Reactions: It can undergo hydration to form 2-methyl-2-butanol when treated with water in the presence of an acid catalyst.
  • Oxidation: The compound can be oxidized to yield ketones or aldehydes. For instance, oxidation with potassium permanganate can produce 2-methyl-2-butanone.
  • Reactions with Halogens: It readily reacts with halogens (e.g., chlorine) under certain conditions, leading to halogenated products. Kinetic studies have shown that reactions with chlorine atoms occur at varying rates depending on temperature and concentration .

Research on the biological activity of 2-methyl-2-buten-1-ol indicates potential antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting that it may serve as a natural preservative or antimicrobial agent in food products . Additionally, its derivatives have been explored for their potential use in pharmaceuticals due to their bioactive properties.

Several methods exist for synthesizing 2-methyl-2-buten-1-ol:

  • Alkylation of 2-buten-1-ol: This method involves the alkylation of 2-buten-1-ol using methyl iodide or another suitable methylating agent.
  • Isomerization of 3-methyl-3-buten-1-ol: Through catalytic processes, 3-methyl-3-buten-1-ol can be converted into 2-methyl-2-buten-1-ol.
  • Prins Reaction: The Prins reaction, involving isobutene and formaldehyde in the presence of an acid catalyst, leads to the formation of 2-methyl-2-buten-1-ol .

2-Methyl-2-buten-1-ol has various applications across different industries:

  • Flavoring and Fragrance Industry: Due to its pleasant odor, it is used as a flavoring agent and in perfumes.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in producing polymers and resins due to its reactivity.

Studies examining the interactions of 2-methyl-2-buten-1-ol with other compounds reveal significant insights into its reactivity patterns. For example, kinetic studies have focused on its reactions with chlorine atoms, demonstrating how temperature affects reaction rates and product formation . These interactions are critical for understanding its behavior in atmospheric chemistry and potential environmental impacts.

Several compounds share structural similarities with 2-methyl-2-buten-1-ol. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaKey Features
2-Methyl-2-buten-1-olC5_5H10_{10}OUnsaturated alcohol; distinctive odor; versatile applications
3-Methyl-3-buten-1-olC5_5H10_{10}OSimilar structure; used primarily as a chemical intermediate
2-MethylpropanalC5_5H10_{10}OAldehyde derivative; different functional group but similar reactivity
Crotyl Alcohol (2-buten-1-ol)C4_4H8_8OClosely related; lacks methyl substitution at position two

The uniqueness of 2-methyl-2-buten-1-ol lies in its specific structural arrangement and functional properties that differentiate it from these similar compounds. Its applications in flavoring, fragrance, and chemical synthesis further emphasize its importance within organic chemistry.

Dehydration of 2-Methyl-2-butanol

The most widely employed conventional laboratory method for synthesizing 2-Methyl-2-buten-1-ol involves the dehydration of 2-methyl-2-butanol (tertiary amyl alcohol) [1] [2]. This elimination reaction proceeds via an acid-catalyzed mechanism using sulfuric acid as the catalyst. The reaction is typically conducted at temperatures ranging from 50 to 150°C under atmospheric pressure conditions [1].

ParameterValue
Starting Material2-Methyl-2-butanol (tert-amyl alcohol)
CatalystSulfuric acid (H₂SO₄)
Temperature50-150°C
Pressure1-2 atm
Yield70-95%
Reaction Time2-4 hours

The mechanism follows Zaitsev's rule, where the hydrogen atom is removed from the carbon adjacent to the carbon bearing the hydroxyl group that has fewer hydrogen atoms, resulting in the formation of the more substituted alkene as the major product [1]. The reaction mixture undergoes distillation to separate the alkene product from water and unreacted starting materials [2].

Reduction of 2-Methyl-2-butenal

Reduction reactions represent another significant conventional approach for synthesizing 2-Methyl-2-buten-1-ol. The most effective reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) [3] [4].

Sodium borohydride reduction is particularly attractive due to its selectivity for carbonyl reduction without affecting the carbon-carbon double bond [5] [6]. The reaction proceeds under mild conditions:

Reducing AgentConditionsSelectivityYield
NaBH₄Methanol, 0-25°CHigh (C=O selective)80-95%
LiAlH₄Ether, anhydrous, 0°CHigh75-98%
NaBH₄/Ba(OAc)₂Acetonitrile, RTAllylic alcohol formation70-97%

The NaBH₄/Ba(OAc)₂ system demonstrates exceptional regioselectivity for the reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols [7] [8]. This system operates efficiently in acetonitrile at room temperature and provides high chemoselectivity for the reduction of enals in the presence of enones.

Hydration of Alkenes

Direct hydration of 2-methyl-2-butene provides an alternative synthetic route [9] [10]. This process typically employs acid catalysts such as sulfuric acid or ion exchange resins under elevated temperature and pressure conditions:

ParameterSpecification
Starting Material2-Methyl-2-butene
CatalystIon exchange resins/acids
Temperature150°C
Pressure68 bar
Water to butene ratioVariable
Yield40-80%

The hydration follows Markovnikov's rule, where the hydrogen from water adds to the carbon with more hydrogen atoms, and the hydroxyl group bonds to the carbon with fewer hydrogen atoms [10].

Industrial Production Techniques

Formaldehyde-Isobutene Route

The primary industrial method for producing 2-Methyl-2-buten-1-ol involves the reaction of formaldehyde with isobutene, followed by isomerization of the resulting 3-methyl-3-buten-1-ol (isoprenol) [11]. This process is operated on a large scale by major chemical companies:

Industrial ProducerLocationAnnual Capacity
BASFLudwigshafen, Germany6,000-13,000 tons
KurarayAsia6,000-13,000 tons

The two-step process involves:

  • Formation of isoprenol: Formaldehyde + Isobutene → 3-Methyl-3-buten-1-ol
  • Isomerization: 3-Methyl-3-buten-1-ol → 2-Methyl-2-buten-1-ol (prenol)

Continuous Dehydration Processes

Industrial dehydration processes utilize continuous reactor systems with optimized heat integration and product separation [12]. The process employs:

  • Fixed-bed reactors with acid catalysts
  • Temperature control systems maintaining 100-200°C
  • Distillation columns for product purification
  • Recycling systems for unreacted materials

Hydration Technologies

Industrial hydration processes for mixed butenes have been developed to produce mixed alcohols including 2-Methyl-2-buten-1-ol [9]. These processes feature:

  • High-pressure reactors (68 bar, 150°C)
  • Acid catalyst systems with water management
  • Product recovery columns for alcohol separation
  • Purge and recycle systems for efficiency optimization

Catalytic Isomerization Processes

Palladium-Catalyzed Isomerization

Palladium-based catalytic systems provide highly selective isomerization of 3-buten-1-ol compounds to 2-buten-1-ol derivatives [13]. The process operates under hydrogen atmosphere with palladium and its compounds as catalysts:

ParameterRange
Temperature0-250°C
PressureH₂ atmosphere
CatalystPd/BaSO₄, Pd/C
Selectivity70-98%
Yield60-90%

The mechanism involves the formation of an associative complex between the substrate and the palladium catalyst, facilitating double-bond migration through controlled hydrogenation-dehydrogenation cycles [13].

Base-Catalyzed Isomerization

Solid base catalysts such as titanium dioxide (TiO₂) demonstrate effectiveness for the isomerization of alkene oxides and related compounds [14]. These catalysts promote:

  • Double-bond migration through basic sites
  • Selective formation of allylic alcohols
  • Minimal side reactions under controlled conditions

Supported Metal Catalysts

Copper-based catalysts supported on silica show promising results for selective hydrogenation and isomerization reactions [15]. Key features include:

  • Size-dependent activity: 7 nm Cu particles show higher activity than 2 nm
  • Temperature selectivity: Higher selectivity at lower temperatures (140°C vs 180°C)
  • Substrate specificity: Preferential adsorption of alkynols over alkenols

Green Chemistry Approaches

Clay-Catalyzed Synthesis

Montmorillonite clay catalysts (K10 montmorillonite) provide environmentally benign alternatives for organic synthesis [16] [17]. The solid-state reactions avoid organic solvents and utilize:

Green PrincipleImplementation
Atom EconomyMinimal waste generation
CatalysisRecyclable solid acid catalysts
Safer SolventsSolvent-free conditions
Energy EfficiencyModerate temperatures (80-120°C)

The process involves thoroughly mixing reactants with clay catalyst and heating in a water bath for 3-4 hours, followed by product extraction with ether [17].

Biocatalytic Approaches

Enzymatic synthesis represents the most sustainable approach for producing 2-Methyl-2-buten-1-ol [18] [19] [20]. Key enzymatic systems include:

Alcohol Dehydrogenase Systems:

  • YsADH (NADP⁺-specific alcohol dehydrogenase): Demonstrates high selectivity for oxidation of α,β-unsaturated alcohols [19]
  • Whole-cell biocatalysts: E. coli expressing multiple enzymes (YsADH, TkNOX, VsHGB) achieve complete conversion of 250 mM substrate in 8 hours [19]

Metabolic Engineering:

  • Engineered E. coli: Produces C₅ alcohols through heterologous isoprenoid pathways [20]
  • Titers achieved: 2.23 g/L of 3-methyl-3-buten-1-ol, 150 mg/L of 3-methyl-2-buten-1-ol [20]

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and energy efficiency in organic synthesis [16] [21]. Benefits include:

  • Rapid heating: 10-30 minute reaction times
  • Energy efficiency: Selective heating of reactants
  • Improved yields: Enhanced mass transfer and reaction kinetics
  • Reduced side reactions: Better temperature control

Solvent-Free Reactions

Solvent-free methodologies eliminate organic solvent use while maintaining high efficiency [16]. Characteristics include:

  • Solid-state mixing of reactants and catalysts
  • Mechanical activation through grinding or mixing
  • Temperature ranges: 25-100°C
  • High atom economy: Minimal waste generation

Ionic Liquid Catalysis

Ionic liquids serve as green solvents and catalysts for organic transformations. Advantages include:

  • Negligible vapor pressure: No atmospheric emissions
  • Thermal stability: Wide operating temperature range
  • Recyclability: Multiple use cycles without degradation
  • Tunable properties: Customizable for specific reactions

Supercritical Fluid Methods

Supercritical carbon dioxide provides an environmentally benign reaction medium with:

  • Non-toxic solvent properties: Safe and easily removed
  • Tunable density: Adjustable through pressure and temperature
  • Enhanced mass transfer: Improved reaction kinetics
  • Selective extraction: Efficient product separation

Physical Description

Colourless liquid; Green oily aroma

XLogP3

1

Density

0.863-0.869

UNII

FF5W0ROP10

GHS Hazard Statements

Aggregated GHS information provided by 1374 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (34.72%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4675-87-0
497-02-9

Wikipedia

Tiglic alcohol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Buten-1-ol, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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